2-Methyl-5,6,7,8-tetrahydroindolizine-3-carboxylic acid
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Overview
Description
2-Methyl-5,6,7,8-tetrahydroindolizine-3-carboxylic acid is a heterocyclic compound with the molecular formula C₁₀H₁₃NO₂. . The structure of this compound includes a fused bicyclic system with a nitrogen atom, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydroindolizine-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of a suitable aldehyde with an amine to form an imine, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydroindolizine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydroindolizine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the field of oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroindolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5,6,7,8-Tetrahydroindolizine: A related compound with similar chemical properties.
2-Methylindolizine: Another derivative with comparable biological activities.
Uniqueness
2-Methyl-5,6,7,8-tetrahydroindolizine-3-carboxylic acid stands out due to its unique bicyclic structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroindolizine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8-4-2-3-5-11(8)9(7)10(12)13/h6H,2-5H2,1H3,(H,12,13) |
InChI Key |
BUSHNIZZQHVBRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCCCC2=C1)C(=O)O |
Origin of Product |
United States |
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